Propanamide, N-4-piperidinyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-4-piperidinyl-, typically involves the reaction of piperidine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with phenylmagnesium bromide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-4-piperidinyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .
Scientific Research Applications
Propanamide, N-4-piperidinyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: It serves as a precursor in the synthesis of analgesic drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, N-4-piperidinyl-, involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The compound binds to the μ-opioid receptor, triggering a cascade of intracellular events that result in pain relief. The molecular targets and pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-Phenyl-N-(1-phenethyl-4-piperidinyl)propanamide
Norfentanyl: N-Phenyl-N-(4-piperidinyl)propanamide
Alfentanil: N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide
Uniqueness
Propanamide, N-4-piperidinyl-, is unique due to its specific structural features and pharmacological profile. Unlike fentanyl, it has a different substitution pattern on the piperidine ring, which may result in distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
N-piperidin-4-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIXVBSTSIXRQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362948 |
Source
|
Record name | Propanamide, N-4-piperidinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139112-22-4 |
Source
|
Record name | Propanamide, N-4-piperidinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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